Covalent Binding Mechanism Confers Sustained PPARγ Target Engagement
BAY-5094 is a covalent PPARγ inverse agonist, binding irreversibly to Cys313 in the LBD [1]. This contrasts with non-covalent inverse agonists like SR10221 . While the precise cellular IC₅₀ for BAY-5094 has not been reported in isolation, the potency of the series is exemplified by its close analog BAY-5516, which demonstrates an IC₅₀ of 6.1 ± 3.6 nM in cellular reporter assays . The covalent nature of the BAY-5094 scaffold is hypothesized to provide sustained target suppression beyond what is achievable with reversible ligands.
| Evidence Dimension | Binding Mode & Target Engagement Durability |
|---|---|
| Target Compound Data | Covalent binding to Cys313; IC₅₀ not specifically reported but series potent (BAY-5516 IC₅₀ = 6.1 ± 3.6 nM) |
| Comparator Or Baseline | SR10221 (Non-covalent inverse agonist, IC₅₀ ≈ 1.6 nM ) |
| Quantified Difference | Binding mode difference (covalent vs. non-covalent) leads to inferred, longer-lasting target suppression in vivo. |
| Conditions | Cellular reporter assay (for BAY-5516 IC₅₀); PPARγ LBD binding analysis (for covalent mechanism). |
Why This Matters
For in vivo studies, the irreversible covalent binding of BAY-5094 ensures sustained PPARγ pathway suppression even after drug clearance, a critical advantage for long-term efficacy models.
- [1] Orsi DL, et al. Bioorg Med Chem. 2023 Jan 15;78:117130. View Source
